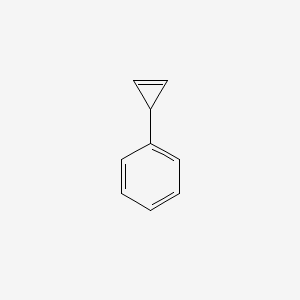
(Cycloprop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cycloprop-2-en-1-yl)benzene is an organic compound that features a cyclopropene ring attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cycloprop-2-en-1-yl)benzene typically involves the reaction of cyclopropene derivatives with benzene under specific conditions. One common method includes the use of cyclopropenylidene intermediates, which react with benzene to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the cyclopropene ring without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(Cycloprop-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives.
Aplicaciones Científicas De Investigación
(Cycloprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which (Cycloprop-2-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The cyclopropene ring’s strained structure makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures, influencing the compound’s behavior and properties.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclopropenyl: Another compound with a similar cyclopropene structure but different connectivity.
Benzvalene: A valence isomer of benzene with a unique ring structure.
Prismane: Another benzene valence isomer with a distinct three-dimensional structure.
Uniqueness
(Cycloprop-2-en-1-yl)benzene is unique due to its combination of a cyclopropene ring and a benzene ring, which imparts distinct reactivity and properties compared to other similar compounds
Propiedades
Número CAS |
93029-81-3 |
|---|---|
Fórmula molecular |
C9H8 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
cycloprop-2-en-1-ylbenzene |
InChI |
InChI=1S/C9H8/c1-2-4-8(5-3-1)9-6-7-9/h1-7,9H |
Clave InChI |
WRLJQEFUPDJUSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
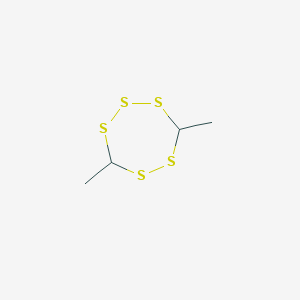
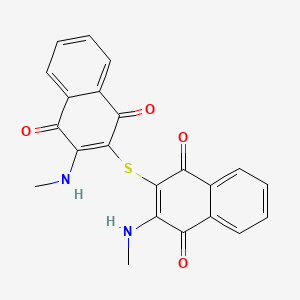
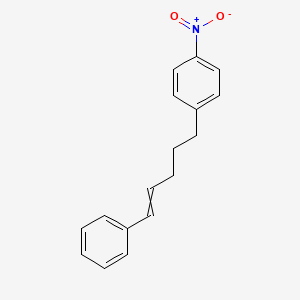
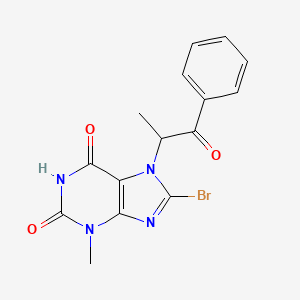
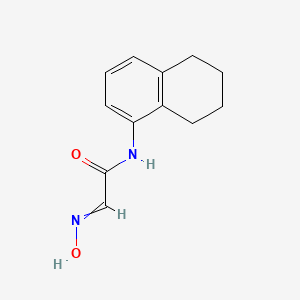
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)

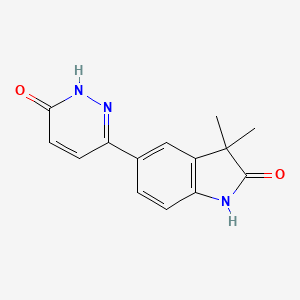


![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
